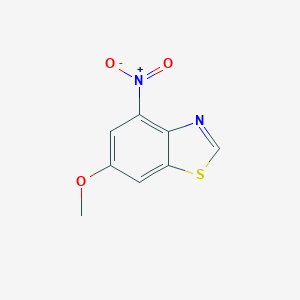

4-nitro-6-methoxy-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3S |

|---|---|

Molecular Weight |

210.21 g/mol |

IUPAC Name |

6-methoxy-4-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C8H6N2O3S/c1-13-5-2-6(10(11)12)8-7(3-5)14-4-9-8/h2-4H,1H3 |

InChI Key |

YHRYBRPGZGGMNR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C(=C1)[N+](=O)[O-])N=CS2 |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for 4 Nitro 6 Methoxy 1,3 Benzothiazole and Analogous Benzothiazoles

Direct Annulation and Cyclization Methodologies

The direct formation of the benzothiazole (B30560) ring system, known as annulation or cyclization, constitutes a fundamental approach to synthesizing these compounds. These methods typically involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions Involving Aminothiophenols and Electrophiles

A prevalent and versatile method for synthesizing benzothiazoles is the condensation of 2-aminothiophenols with various electrophilic reagents. clockss.org This strategy allows for the direct incorporation of a substituent at the 2-position of the benzothiazole ring. The reaction of 2-aminothiophenol (B119425) with aldehydes is a widely used approach. researchgate.netmdpi.comresearchgate.net For instance, a simple and efficient procedure describes the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an H2O2/HCl system in ethanol (B145695) at room temperature, yielding 2-substituted benzothiazoles in excellent yields with short reaction times. researchgate.net Visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has also been developed, offering an environmentally benign route that avoids transition-metal catalysts. mdpi.comresearchgate.net

Carboxylic acids and their derivatives, such as acyl chlorides, are also common electrophilic partners in these condensation reactions. clockss.org A noteworthy green chemistry approach involves the condensation of 2-aminothiophenol with carboxylic acids using a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel, which can be reused multiple times. mdpi.com

The synthesis of the specific compound of interest, 4-nitro-6-methoxy-1,3-benzothiazole, can be envisioned through the cyclization of the appropriate 2-aminothiophenol precursor. The starting material, 2-amino-4-nitro-6-methoxy benzothiazole, is prepared by the reaction of 2-nitro-4-methoxy aniline (B41778) with sodium thiocyanate. ijfans.org

Thioamide Cyclization Approaches

The cyclization of thioamides presents another significant pathway to the benzothiazole core. This method involves the intramolecular formation of the thiazole ring from a pre-formed thioamide derivative. Oxidative cyclization of thioamides is a common strategy. clockss.org For example, a range of 2-substituted-5,7-dimethoxybenzothiazoles and 2-substituted-4,6-dimethoxybenzothiazoles have been synthesized through the oxidative cyclization of the corresponding thioamides. clockss.org

A metal-free approach for the synthesis of 2-aminobenzothiazoles utilizes the aerobic oxidative cyclization of cyclohexanones and thioureas, catalyzed by iodine with molecular oxygen as the oxidant. acs.orgorganic-chemistry.org This method has been shown to be effective for producing various 2-aminobenzothiazoles in satisfactory yields under mild conditions. acs.orgorganic-chemistry.org Another strategy involves the copper-catalyzed intramolecular C-S bond formation through the cyclization of N-(2-chlorophenyl)benzothioamides. bohrium.comindexcopernicus.com

Visible light has also been employed to promote the intramolecular C-S bond formation in thioamide derivatives, leading to benzothiazoles in excellent yields without the need for a photoredox catalyst, transition-metal catalyst, or base. nih.gov Furthermore, photoredox catalysis has been utilized for the oxidative C-H thiolation to synthesize benzothiazoles from thioamides via an intramolecular cyclization. thieme-connect.com

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like benzothiazoles in a single step from multiple starting materials. arkat-usa.org These reactions are highly valued for their ability to generate structural diversity. tandfonline.com

Several MCRs have been developed for the synthesis of fused benzothiazole systems. For example, pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govbenzothiazoles and Current time information in Bangalore, IN.nih.govbenzothiazolo[3,2-a]quinazolines have been synthesized via a one-pot, three-component reaction of arylglyoxals, 2-aminobenzothiazole (B30445), and various 1,3-dicarbonyl compounds. arkat-usa.org Similarly, benzothiazolo[2,3-b]quinazolin-1-ones can be prepared through a three-component cyclocondensation of 2-aminobenzothiazole with a cyclic β-diketone and an aromatic aldehyde. tandfonline.com

A one-pot synthesis of 2-substituted benzothiazole derivatives has been achieved using a deep eutectic solvent as a green catalyst, involving the reaction of 2-aminobenzenethiol with various substituted aldehydes or ketones. rsc.org Another example is the one-pot, three-component sequential synthesis of benzothiazoloquinazolinones from substituted 2-aminobenzothiazoles, a cyclic β-diketone, and aromatic aldehydes in absolute ethanol. tandfonline.com

Post-Cyclization Functionalization and Derivatization

Once the benzothiazole ring is formed, further modifications can be made through functionalization and derivatization reactions to introduce or alter substituents on the aromatic ring.

Electrophilic Aromatic Substitution on the Benzothiazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto aromatic rings. masterorganicchemistry.comlibretexts.org The position of substitution on the benzothiazole ring is directed by the existing substituents. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.orgyoutube.com

For a molecule like 6-methoxybenzothiazole (B1296504), the methoxy (B1213986) group is an activating group and would direct electrophilic attack to the positions ortho and para to it. In the case of this compound, the nitro group is a strong deactivating group, while the methoxy group is an activating group. The interplay of these groups will determine the regioselectivity of further electrophilic substitution reactions. For instance, nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comyoutube.com

The reactivity of substituted benzenes in EAS reactions is influenced by the nature of the substituent. libretexts.org For example, anisole (B1667542) (methoxybenzene) is highly reactive and requires milder reaction conditions for substitutions like nitration. libretexts.org

Transformations of the Methoxy Group

The methoxy group on the benzothiazole ring also offers opportunities for synthetic modifications, although transformations of this group are less commonly reported than those of the nitro group. One notable transformation is the ipso substitution of the methoxy group. An efficient route to benzothiazoles from ortho-methoxythiobenzamides has been demonstrated, which proceeds via the ipso substitution of the aromatic methoxy group. nih.gov This type of reaction highlights the potential for the methoxy group to act as a leaving group under certain conditions, allowing for the introduction of other substituents at that position.

The methoxy group can also influence the reactivity and properties of the benzothiazole system. In some methoxyquinolone-benzothiazole hybrids, the methoxy group, along with other parts of the molecule, can participate in hydrogen bonding with protic solvents, which can affect the photophysical properties of the compound. mdpi.com While not a direct transformation, this interaction demonstrates the electronic influence of the methoxy group.

Furthermore, the synthesis of various methoxy-substituted benzothiazole derivatives has been reported, often starting from a methoxy-substituted aniline. rjptonline.orgresearchgate.net For example, 3-chloro-4-methoxy-aniline can be used as a starting material to synthesize 2-amino-4-chloro-5-methoxy-benzothiazole. rjptonline.orgresearchgate.net While these are syntheses of methoxy-substituted benzothiazoles rather than transformations of the methoxy group itself, they underscore the importance of this substituent in the design of new derivatives.

Environmentally Benign Synthetic Approaches (Green Chemistry Principles)

The development of environmentally friendly synthetic routes for benzothiazoles is an area of increasing interest, driven by the principles of green chemistry. mdpi.comnih.gov These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. nih.gov

One of the most common methods for synthesizing the benzothiazole core is the condensation reaction of a 2-aminothiophenol with a carbonyl-containing compound. mdpi.com Green chemistry approaches to this reaction have focused on the use of safer solvents, such as water, and the use of efficient and recyclable catalysts. rsc.orgorgchemres.org For example, an efficient and practical one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent and tetramethylthiuram disulfide as the cyclizing agent, avoiding the need for metal catalysts. rsc.org Another green approach employs copper sulfate (B86663) as a catalyst in aqueous media for the synthesis of benzothiazole-2-thiol derivatives. orgchemres.org

Other green techniques that have been applied to the synthesis of benzothiazoles include:

Microwave irradiation: This method can significantly reduce reaction times and improve yields. mdpi.com

Visible-light-promoted synthesis: The use of visible light as an energy source offers a more sustainable alternative to traditional heating. mdpi.com

Mechanochemical synthesis: Ball-milling and other mechanochemical techniques can provide a solvent-free or minimal-solvent approach to synthesis. rsc.org

These green synthetic strategies are applicable to the synthesis of a wide range of benzothiazole derivatives and can be adapted for the preparation of this compound and its analogs, leading to more sustainable chemical processes. mdpi.comnih.gov

Table 2: Green Chemistry Approaches in Benzothiazole Synthesis

| Green Chemistry Principle | Application in Benzothiazole Synthesis | Reference |

|---|---|---|

| Use of Safer Solvents | Synthesis in water. | rsc.orgorgchemres.org |

| Use of Catalysis | Employing copper sulfate or avoiding metal catalysts. | rsc.orgorgchemres.org |

| Energy Efficiency | Microwave irradiation and visible-light promotion. | mdpi.com |

| Waste Prevention | One-pot synthesis and atom economy procedures. | nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Nitro 6 Methoxy 1,3 Benzothiazole

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzothiazole (B30560) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to determine optimized geometric parameters like bond lengths and bond angles. researchgate.net

Table 1: Representative Optimized Geometric Parameters for Substituted Benzothiazole Derivatives Note: These are representative values based on calculations of similar benzothiazole derivatives and may differ slightly for the specific title compound.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-S | 1.76 - 1.78 | - |

| C=N | 1.30 - 1.34 | - |

| C-C (aromatic) | 1.38 - 1.42 | 118 - 122 |

| C-N (nitro) | 1.45 - 1.49 | - |

| N-O (nitro) | 1.21 - 1.25 | - |

| C-O (methoxy) | 1.35 - 1.38 | - |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For 4-nitro-6-methoxy-1,3-benzothiazole, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy (B1213986) group would raise their energies. The HOMO is typically delocalized over the benzothiazole ring system, while the LUMO is often localized on the fragment containing the nitro group, indicating a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Nitro-Substituted Benzothiazole Derivatives Note: Values are illustrative and based on DFT calculations of analogous compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6-Nitro-1,3-benzothiazole derivative | -6.5 to -7.0 | -2.5 to -3.0 | 3.5 to 4.5 |

| Generic Nitro-methoxy benzothiazole | -6.2 to -6.8 | -2.8 to -3.2 | 3.0 to 4.0 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scirp.orgresearchgate.net

In this compound, the MESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interactions. The methoxy group's oxygen would also exhibit negative potential. Conversely, the hydrogen atoms of the benzene (B151609) ring would show positive potential, indicating their susceptibility to nucleophilic attack. scirp.org

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular interactions, charge distribution, and bonding within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. researchgate.netscirp.org

For this compound, NBO analysis would likely reveal strong intramolecular charge transfer (ICT) interactions. Significant delocalization would be expected from the lone pairs of the methoxy oxygen and the benzothiazole ring nitrogen and sulfur atoms towards the antibonding orbitals of the nitro group. This charge delocalization contributes to the stability of the molecule. The analysis also provides NBO charges on each atom, quantifying the electron distribution across the molecule. researchgate.net

Table 3: Representative NBO Charges on Key Atoms of Substituted Benzothiazoles Note: These are generalized values from related compounds and serve as an illustration.

| Atom | Typical NBO Charge (e) |

|---|---|

| S | +0.3 to +0.4 |

| N (thiazole) | -0.4 to -0.5 |

| N (nitro) | +0.4 to +0.5 |

| O (nitro) | -0.4 to -0.5 |

| O (methoxy) | -0.5 to -0.6 |

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Modes (FT-IR and Raman): Theoretical vibrational frequencies can be calculated and assigned to specific modes of vibration, such as stretching, bending, and torsion. For this compound, characteristic vibrational frequencies would be expected for the nitro group (asymmetric and symmetric stretching), the methoxy group (C-O stretching, CH3 stretching), and the benzothiazole core (C=N, C-S, and aromatic C-C stretching). iosrjournals.orgdergipark.org.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra and confirming the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the nitro and methoxy substituents.

Table 4: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts Note: These are expected ranges based on data from analogous compounds.

| Spectroscopic Parameter | Functional Group | Predicted Range |

|---|---|---|

| IR Frequency (cm-1) | NO2 Asymmetric Stretch | 1500 - 1560 |

| IR Frequency (cm-1) | NO2 Symmetric Stretch | 1330 - 1370 |

| IR Frequency (cm-1) | C-O-C Stretch (Methoxy) | 1200 - 1280 |

| IR Frequency (cm-1) | C=N Stretch (Thiazole) | 1580 - 1630 |

| 1H NMR Chemical Shift (ppm) | Aromatic Protons | 7.0 - 8.5 |

| 1H NMR Chemical Shift (ppm) | Methoxy Protons (-OCH3) | 3.8 - 4.0 |

| 13C NMR Chemical Shift (ppm) | Aromatic Carbons | 105 - 160 |

| 13C NMR Chemical Shift (ppm) | Methoxy Carbon (-OCH3) | 55 - 60 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment (e.g., solvent). wjahr.com For this compound, MD simulations can explore the conformational landscape by modeling the rotational freedom of the methoxy group and any subtle flexing of the benzothiazole ring system. rsc.org

Analysis of Global Reactivity Descriptors

Following an extensive search of scientific literature and computational chemistry databases, no specific studies providing detailed research findings or data tables on the global reactivity descriptors for the compound This compound were found.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are crucial in understanding the chemical reactivity and stability of a molecule. nbu.edu.sa These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using Density Functional Theory (DFT) calculations. nbu.edu.saresearchgate.net A low HOMO-LUMO energy gap generally indicates high reactivity and lower stability. nbu.edu.sa

While computational studies are available for a variety of other benzothiazole derivatives—including those with nitro and methoxy substitutions at different positions researchgate.netnih.govunam.mx—the specific isomer this compound does not appear to have been the subject of published theoretical analysis regarding its reactivity descriptors. Research in this area often focuses on derivatives with known biological activities or specific applications, such as anticancer or antimicrobial agents. researchgate.netscirp.org

Therefore, the generation of a data table and a detailed discussion of the research findings for the global reactivity descriptors of this compound is not possible at this time due to the absence of available data in the public domain.

Structure Activity Relationship Sar Studies of 4 Nitro 6 Methoxy 1,3 Benzothiazole Derivatives

Influence of Nitro Group Position and Electronic Effects on Biological Activity

The position and electronic nature of the nitro group on the benzothiazole (B30560) ring are pivotal in determining the biological activity of these derivatives. The strong electron-withdrawing nature of the nitro group significantly impacts the molecule's interaction with biological targets.

Research indicates that the presence of a nitro group, particularly at certain positions, can enhance various biological activities, including antimicrobial and anticancer effects. ontosight.ainih.gov For instance, some studies have shown that a nitro group at the 6-position of the benzothiazole ring can reduce anti-tuberculosis activity. jchemrev.com Conversely, other studies highlight that the presence of a nitro group on the phenyl moiety of benzothiazole derivatives can enhance antibacterial action. nih.gov

A decline in antifungal activity has been observed when a nitro group is substituted at the 2- or 3-position of the aromatic ring. ijper.org However, the substitution of a nitro group at the 3rd position of a benzylidene moiety attached to a benzothiazole has been found to improve antibacterial activity. nih.gov

Here is a table summarizing the influence of the nitro group on the biological activity of benzothiazole derivatives:

| Compound/Derivative | Position of Nitro Group | Observed Biological Activity | Reference |

| 6-nitro benzothiazole derivative | 6 | Reduced anti-tuberculosis activity | jchemrev.com |

| Benzothiazole derivative with nitro on phenyl moiety | Phenyl moiety | Enhanced antibacterial action | nih.gov |

| Hydroxy-2-arylbenzothiazole with nitro on phenyl ring | Phenyl ring | Improved antioxidant activity | researchgate.net |

| Benzothiazole with nitro substitution | 2 or 3 | Decline in antifungal activity | ijper.org |

| Benzothiazole with nitro on benzylidene moiety | 3 | Improved antibacterial activity | nih.gov |

Contribution of the Methoxy (B1213986) Group to Biological Profiles

The methoxy group, an electron-donating group, also plays a crucial role in shaping the biological profiles of benzothiazole derivatives. Its presence can modulate the lipophilicity, and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Studies have demonstrated that the inclusion of a methoxy group can lead to varied biological outcomes. For example, 6-methoxy substituted benzothiazole analogues have shown enhanced antibacterial efficacy. pnrjournal.com In some instances, the presence of a methoxy group attached to the benzothiazole core has been associated with anti-inflammatory and antioxidant properties. jchemrev.com

However, the position of the methoxy group is critical. For instance, while a 6-methoxy substituent can be beneficial, its presence at other positions might diminish activity. jchemrev.com Research has also indicated that the addition of a methoxy group at the 6-position on the benzothiazole ring can sometimes reduce its anti-tuberculosis action. jchemrev.com In contrast, some research suggests that a methoxy group at the 4-position can lead to antifungal activity. rjptonline.org

The following table outlines the contribution of the methoxy group to the biological profiles of benzothiazole derivatives:

| Compound/Derivative | Position of Methoxy Group | Observed Biological Activity | Reference |

| 6-methoxy substituted benzothiazole | 6 | Enhanced antibacterial efficacy | pnrjournal.com |

| Benzothiazole with methoxy group | Core | Anti-inflammatory and antioxidant properties | jchemrev.com |

| 6-methoxy benzothiazole | 6 | Reduced anti-tuberculosis activity | jchemrev.com |

| 2-mercapto benzothiazole with methoxy group | 4 | Antibacterial activity | derpharmachemica.com |

Effects of Substituents at Other Positions of the Benzothiazole Ring on Efficacy and Selectivity

The efficacy and selectivity of benzothiazole derivatives are not solely dependent on the nitro and methoxy groups. Substituents at other positions of the benzothiazole ring also exert a significant influence on their biological activity.

For example, the introduction of electron-withdrawing groups like halogens (Cl, F) can enhance antifungal activity. semanticscholar.org Specifically, a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity. nih.gov Conversely, electron-donating groups such as methyl (Me) or ethoxy (OEt) at the 6-position can enhance the anthelmintic effect. semanticscholar.org

The type and position of these substituents can fine-tune the molecule's interaction with its biological target, leading to improved potency and selectivity. For instance, in the context of receptor-interacting protein kinase 1 (RIP1) inhibitors, substituents at the C-5 and C-7 positions of the benzothiazole ring were found to be crucial for activity and selectivity over RIP3. nih.gov Specifically, a fluorine substituent at the C-5 position was shown to be beneficial for anti-necroptosis activity and selectivity for RIP1. nih.gov

This table summarizes the effects of various substituents on the benzothiazole ring:

| Position | Substituent | Effect on Biological Activity | Reference |

| 5 | Chloro (Cl) | Increased antibacterial activity | nih.gov |

| 6 | Methyl (Me), Ethoxy (OEt) | Enhanced anthelmintic effect | semanticscholar.org |

| 5 and 7 | Various substituents | Crucial for RIP1 inhibitor activity and selectivity | nih.gov |

| 5 | Fluorine (F) | Beneficial for anti-necroptosis activity and RIP1 selectivity | nih.gov |

Comparative Analysis of Biological Activities Across Structurally Related Benzothiazoles

For instance, a comparison between nitro- and amino-substituted benzothiazole sulfonamides showed that both were potent against Bacillus subtilis. pnrjournal.com However, in another study, the replacement of a nitro group with an amino group led to a decline in antimicrobial activity. ijper.org

The presence of electron-withdrawing groups is often associated with enhanced biological activity. sci-hub.se For example, benzothiazole derivatives with electron-withdrawing substituents like halogens, nitro, or trifluoromethyl groups generally show improved antiproliferative activity. mdpi.com In contrast, electron-donating groups can sometimes have the opposite effect. pnrjournal.com

The nature of the substituent also influences the type of activity. While some substitutions may enhance antibacterial properties, others might increase antifungal or anticancer efficacy. ijper.orgsemanticscholar.org For example, a comparative study of benzothiazole derivatives showed that those with a chloro group at the 2-position and a 3,4-dimethoxy group on an aromatic ring had elevated antifungal activity. ijper.org

The following table provides a comparative analysis of biological activities across different benzothiazole derivatives:

| Derivative Class | Key Structural Features | Observed Biological Activity Trend | Reference |

| Nitro- vs. Amino-substituted sulfonamides | Nitro or Amino group | Both potent against Bacillus subtilis | pnrjournal.com |

| Nitro- vs. Amino-substituted compounds | Nitro or Amino group | Nitro compounds showed better antimicrobial activity | ijper.org |

| Derivatives with electron-withdrawing groups | Halogens, Nitro, Trifluoromethyl | Improved antiproliferative activity | mdpi.com |

| Derivatives with electron-donating groups | Methoxy, Methyl | Can decrease certain activities | pnrjournal.com |

| Chloro- and dimethoxy-substituted derivatives | Chloro at position 2, 3,4-dimethoxy on aromatic ring | Elevated antifungal activity | ijper.org |

This detailed analysis of the structure-activity relationships of 4-nitro-6-methoxy-1,3-benzothiazole and its analogs underscores the importance of specific structural features in determining their biological profiles. This knowledge is invaluable for the rational design of new and more effective therapeutic agents based on the benzothiazole scaffold.

Biological Activity Investigations Preclinical in Vitro Studies of 4 Nitro 6 Methoxy 1,3 Benzothiazole Derivatives

Antimicrobial Efficacy Assessments

Derivatives of 4-nitro-6-methoxy-1,3-benzothiazole have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi. These properties are attributed to the unique structural features of the benzothiazole (B30560) nucleus, enhanced by the presence of the nitro and methoxy (B1213986) groups.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Numerous studies have highlighted the potential of this compound derivatives as effective antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. The presence of the 6-nitro group on the benzothiazole moiety has been shown to enhance antibacterial activity. nih.gov For instance, certain 2-allyl-6-nitrobenzothiazole derivatives have demonstrated outstanding activity against non-specific bacterial flora.

In a study by Pawar et al., a derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide, was identified as having good antimicrobial potential. researchgate.net Another study on fluoroquinolone derivatives annulated with 6-substituted-2-aminobenzothiazoles reported the synthesis of 1-ethyl-6-fluoro-7-(4-(N-(6-nitro-1,3-benzothiazol-2-yl)aminomethyl)piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and 1-cyclopropyl-6-fluoro-7-(4-(N-(6-nitro-1,3-benzothiazol-2-yl)amino methyl)piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, which were evaluated for their antibacterial activity. arabjchem.org

Similarly, the 6-methoxy substitution has been associated with enhanced antibacterial efficacy. One study revealed that 6-methoxy substituted analogues exhibited improved efficacy at MIC levels of 25 µg/mL against various bacteria, including Bacillus coagulans, Pseudomonas aeruginosa, and Staphylococcus aureus. pnrjournal.com A specific derivative, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide, showed good antibacterial activity against S. aureus (MIC of 12.5 µg/ml), B. subtilis (MIC of 6.25 µg/ml), E. coli (MIC of 3.125 µg/ml), and P. aeruginosa (MIC of 6.25 µg/ml). researchgate.net

The synergistic effect of both nitro and methoxy substitutions has also been explored. For example, some thiazolidin-4-one derivatives with a nitro group at the 4th position of a phenyl ring attached to the benzothiazole core showed improved antibacterial action. nih.gov

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | S. aureus | 12.5 | researchgate.net |

| B. subtilis | 6.25 | researchgate.net | |

| E. coli | 3.125 | researchgate.net | |

| P. aeruginosa | 6.25 | researchgate.net | |

| 6-methoxy substituted analogues | B. coagulans, P. aeruginosa, S. aureus | 25 | pnrjournal.com |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | S. aureus | 12.5 | researchgate.net |

| B. subtilis | 6.25 | researchgate.net | |

| E. coli | 3.125 | researchgate.net | |

| P. aeruginosa | 6.25 | researchgate.net |

Antifungal Activity Against Pathogenic Fungal Strains

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have shown that these compounds can effectively inhibit the growth of pathogenic fungal strains. For example, certain 2-allyl-6-nitrobenzothiazole derivatives have displayed notable activity against pathogenic fungi. The introduction of a nitro group at the 5th position of the benzothiazole ring has been shown to yield significant antifungal effects, with a corresponding MIC of 5 µg/mL. pnrjournal.com

Derivatives of 6-methoxy-1,3-benzothiazole have also been synthesized and evaluated for their antifungal properties. One study synthesized a series of 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy benzothiazole derivatives and tested them against Aspergillus niger and Candida albicans. rjptonline.org Another study reported that the introduction of a methoxy group on the 4-position of a phenyl ring attached to a thiazolyl aminobenzothiazole scaffold showed a marginal enhancement of antifungal activity against both C. albicans and A. niger. tandfonline.com

While direct studies on compounds with both 4-nitro and 6-methoxy substitutions are limited in the context of antifungal activity, the existing data on derivatives with either group suggest a promising area for future research.

| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

| 5-nitro benzothiazole thiourea (B124793) analogue | Fungi | 5 | pnrjournal.com |

| Thiazolyl aminobenzothiazole with 4-methoxy phenyl substitution | C. albicans | 8-11 | tandfonline.com |

| A. niger | 8-11 | tandfonline.com |

Mechanistic Investigations of Antimicrobial Action (e.g., Disruption of Cell Membranes)

The antimicrobial action of benzothiazole derivatives is believed to occur through various mechanisms. One of the proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Docking studies have suggested that benzothiazole derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.

Another potential mechanism is the disruption of the bacterial cell membrane. saudijournals.com Some benzothiazole derivatives have been shown to perturb the cell membrane, leading to leakage of intracellular components and ultimately cell lysis. This membrane-disrupting activity could contribute to their broad-spectrum antibacterial effects.

Furthermore, some benzothiazole derivatives have been found to inhibit other crucial enzymes in bacterial metabolic pathways, such as peptide deformylase and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov The inhibition of these enzymes disrupts essential cellular processes, leading to the cessation of bacterial growth. While these mechanisms have been proposed for the broader class of benzothiazole derivatives, it is highly probable that this compound derivatives exert their antimicrobial effects through similar pathways.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

In addition to their antimicrobial properties, derivatives of this compound have garnered significant attention for their potential as anticancer agents. In vitro studies have demonstrated their ability to inhibit the proliferation of various human cancer cell lines.

Evaluation Across Various Human Cancer Cell Models

The antiproliferative activity of this compound derivatives has been evaluated against a diverse panel of human cancer cell lines. For instance, a novel series of 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione showed that a compound with a 6-nitrobenzothiazole (B29876) moiety was the most potent against HCT-116 (colorectal carcinoma), HEPG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines, with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. tandfonline.com

Another study reported that a (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)-amine derivative was a promising anticancer agent against PC-3 (prostate cancer), THP-1 (leukemia), and Caco-2 (colorectal adenocarcinoma) cell lines, with IC50 values of 0.6 µM, 3 µM, and 9.9 µM, respectively. sci-hub.se The presence of a methoxy group on the C-6 position of the benzothiazole moiety was found to be essential for antiproliferative activity in another series of compounds. sci-hub.se

Furthermore, nitro-styryl containing benzothiazole derivatives have been reported for their anticancer activity against pancreatic cancer cells, with an IC50 value of 27 ± 0.24 µM. tandfonline.com These findings highlight the broad-spectrum antiproliferative potential of this class of compounds across various cancer types.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-aminobenzothiazole hybrid with 6-nitrobenzothiazole | HCT-116 (colorectal carcinoma) | 5.61 | tandfonline.com |

| HEPG-2 (hepatocellular carcinoma) | 7.92 | tandfonline.com | |

| MCF-7 (breast cancer) | 3.84 | tandfonline.com | |

| (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)-amine | PC-3 (prostate cancer) | 0.6 | sci-hub.se |

| THP-1 (leukemia) | 3 | sci-hub.se | |

| Caco-2 (colorectal adenocarcinoma) | 9.9 | sci-hub.se | |

| Nitro-styryl containing benzothiazole derivative | Pancreatic cancer cells | 27 ± 0.24 | tandfonline.com |

| Substituted methoxybenzamide benzothiazole | Various cancer cell lines | 1.1 - 8.8 | tandfonline.com |

Exploration of Anticancer Mechanisms (e.g., Enzyme Inhibition, Apoptosis Induction, DNA Interaction)

The anticancer effects of this compound derivatives are mediated through multiple mechanisms of action. One of the key mechanisms is the inhibition of enzymes that are crucial for cancer cell survival and proliferation. For example, some derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.com A 6-nitrobenzothiazole derivative exhibited strong VEGFR-2 inhibitory activity with an IC50 of 91 nM. tandfonline.com Other benzothiazole derivatives have been shown to inhibit tubulin polymerization, which is essential for cell division. sci-hub.se

Induction of apoptosis, or programmed cell death, is another significant mechanism by which these compounds exert their anticancer effects. Studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins. tandfonline.com For instance, some derivatives have been found to induce apoptosis via the mitochondrial pathway. researchgate.net

Furthermore, interaction with DNA is another plausible anticancer mechanism. Some benzothiazole derivatives have been shown to bind to DNA, potentially interfering with DNA replication and transcription, and ultimately leading to cell death. researchgate.net The combined effects of enzyme inhibition, apoptosis induction, and DNA interaction contribute to the potent antiproliferative activity of this compound derivatives.

Antitubercular Activity Studies

Derivatives of 6-methoxybenzothiazole (B1296504) have demonstrated notable in vitro efficacy against Mycobacterium tuberculosis (Mtb). For instance, synthetic compounds incorporating the 6-methoxy benzothiazole moiety have shown potent anti-MTB activity. pnrjournal.com In one study, benzothiazole-triazole linked pyridine (B92270) compounds were synthesized and evaluated for their antitubercular effects against the H37Rv strain of Mtb. Compounds containing the 6-methoxy benzothiazole scaffold exhibited significant anti-MTB efficacy, with a minimum inhibitory concentration (MIC) of 50 µg/mL. pnrjournal.com

Further research has highlighted the potential of other related benzothiazole derivatives. Nitrobenzothiazinone (BTZ) congeners, which share structural similarities, have been identified as potent antitubercular agents. A library of these compounds, featuring a 1,2,3-triazole linkage, displayed substantial in vitro potency against Mtb H37Rv, with some derivatives showing MIC values in the range of 0.5–8 μg/mL. nih.gov Structural optimization of an initial hit compound led to the identification of linker variants with even more potent anti-TB activity, with MIC values ranging from 0.03–0.12 μg/mL. nih.gov Another study reported a benzothiazole derivative linked with thiophene (B33073) that demonstrated inhibitory action against Mtb H37Rv biofilm formation with an MIC value of 0.01 µg/mL. pnrjournal.com Additionally, 2-allyl-6-nitrobenzothiazole has been noted for its outstanding activity against mycobacteria. pnrjournal.com

Table 1: Antitubercular Activity of Benzothiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 6-Methoxybenzothiazole-triazole linked pyridine | M. tuberculosis H37Rv | 50 µg/mL | pnrjournal.com |

| Nitrobenzothiazinone-triazole hybrids | M. tuberculosis H37Rv | 0.5–8 µg/mL | nih.gov |

| Optimized Nitrobenzothiazinone linker variants | M. tuberculosis H37Rv | 0.03–0.12 µg/mL | nih.gov |

| Thiophene-linked benzothiazole | M. tuberculosis H37Rv | 0.01 µg/mL | pnrjournal.com |

| 2-Allyl-6-nitrobenzothiazole | Mycobacteria | Outstanding Activity | pnrjournal.com |

Antimalarial Activity Investigations (In Vitro)

The this compound scaffold is a key feature in a number of derivatives that have been investigated for their antimalarial properties. Studies have focused on 2-substituted 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acids. researchgate.netcambridge.org These compounds have been tested in vitro against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In one significant study, a series of 39 derivatives were tested, with two compounds, designated A12 and C7, demonstrating specific and potent antimalarial properties. researchgate.netcambridge.org Compound A12, identified as N-(3-methoxyphenyl methane (B114726) sulphonamide)-6-nitro-benzothiazole, exhibited a particularly interesting antiparasitic profile with a low IC50 value, indicating high potency. cambridge.org These promising candidates were found to be active against all stages of the parasite's life cycle. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analyses have also been performed on a series of 13 nitrobenzothiazole derivatives to understand the structural features that contribute to their antimalarial activity against the W2 strain of P. falciparum. researchgate.net Such studies are crucial for the rational design of new and more effective antimalarial agents based on the benzothiazole framework. The antimalarial potential of this class of compounds is an active area of research, with the goal of developing new therapies to combat drug-resistant malaria. nih.gov

Table 2: In Vitro Antimalarial Activity of Benzothiazole Derivatives

| Compound/Derivative Class | P. falciparum Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted 6-nitro-benzothiazoles | W2, 3D7, clinical isolates | Two derivatives (A12, C7) showed specific antimalarial properties. | researchgate.netcambridge.org |

| N-(3-methoxyphenyl methane sulphonamide)-6-nitro-benzothiazole (A12) | Not specified | Low IC50 and a favorable selectivity index. | cambridge.org |

| Nitrobenzothiazole derivatives | W2 | QSAR analysis performed to correlate structure with activity. | researchgate.net |

Enzyme Inhibition Profiling

N-Myristoyltransferase (NMT) has been identified as a potential drug target in various pathogens, including the malaria parasite Plasmodium falciparum. This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of proteins, a process crucial for their function and localization. Inhibition of NMT can disrupt these processes, leading to cell death.

Screening of recombinant P. falciparum NMT has identified a family of molecules containing a core benzothiazole scaffold with IC50 values below 50 μM. nih.gov These compounds demonstrated selectivity for the parasite's enzyme over the human NMT1 isoform. nih.gov Notably, two of these benzothiazole-based inhibitors, when tested in vitro against cultured parasites, led to a reduction in parasitemia by over 80% at a concentration of 10 μM. nih.gov This highlights the potential of benzothiazole derivatives to act as on-target inhibitors of PfNMT, leading to antimalarial activity. Molecular docking studies have further suggested the potential of benzothiazole derivatives as ligands for Leishmania major NMT, indicating a broader antiparasitic potential for this class of compounds. researchgate.netresearchgate.net

Table 3: Inhibition of P. falciparum N-Myristoyltransferase by Benzothiazole Derivatives

| Compound Class | Activity (IC50) | In Vitro Efficacy | Reference |

|---|---|---|---|

| Benzothiazole scaffold molecules | <50 μM | >80% reduction in parasitemia at 10 μM | nih.gov |

Derivatives of benzothiazole have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. Various studies have shown that benzothiazole derivatives can exhibit significant inhibitory activity against these enzymes at low concentrations. nih.govacs.org

For example, a series of novel benzothiazole derivatives were synthesized and evaluated, with some compounds demonstrating significant inhibitory activity against AChE. nih.govacs.org In one study, compounds 6d and 6f showed IC50 values of 32.00 and 25.33 μg/mL, respectively, against AChE. nih.govacs.org Another study focused on aminomethyl and alkoxymethyl derivatives of mercaptobenzothiazole and found that they significantly inhibited both AChE and BChE, with Ki values in the nanomolar range (18–78 nM for AChE and 23–88 nM for BChE). tandfonline.com

Furthermore, benzothiazolone derivatives have been synthesized and evaluated, with most showing higher inhibitory activity against BChE than AChE. mdpi.comresearchgate.netmdpi.com One such derivative, M13, which contains a 6-methoxy indole (B1671886) group, was found to be a potent BChE inhibitor with an IC50 value of 1.21 μM. mdpi.comresearchgate.netmdpi.com Kinetic studies revealed it to be a reversible and noncompetitive inhibitor. mdpi.comresearchgate.netmdpi.com

Table 4: Cholinesterase Inhibitory Activity of Benzothiazole Derivatives

| Derivative Class | Enzyme | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Benzothiazole derivative 6d | AChE | IC50: 32.00 μg/mL | nih.govacs.org |

| Benzothiazole derivative 6f | AChE | IC50: 25.33 μg/mL | nih.govacs.org |

| Aminomethyl/alkoxymethyl mercaptobenzothiazoles | AChE | Ki: 18–78 nM | tandfonline.com |

| Aminomethyl/alkoxymethyl mercaptobenzothiazoles | BChE | Ki: 23–88 nM | tandfonline.com |

| Benzothiazolone derivative M13 | BChE | IC50: 1.21 μM | mdpi.comresearchgate.netmdpi.com |

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Benzothiazole derivatives have emerged as potent inhibitors of these enzymes, particularly human topoisomerase IIα.

In one study, a series of 12 benzothiazole derivatives were tested for their topoisomerase inhibitory activities. All 12 compounds were found to act as human topoisomerase IIα inhibitors. researchgate.net The most effective compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited an exceptionally low IC50 value of 39 nM. researchgate.net Mechanistic studies suggested that this compound is not a DNA intercalator but rather a DNA minor groove-binding agent that initially interacts with the topoisomerase IIα enzyme. researchgate.netnih.gov This mode of action distinguishes it from some classical topoisomerase poisons. The potent inhibitory activity of these benzothiazole derivatives makes them promising candidates for further development as novel anticancer agents. researchgate.netnih.gov

Table 5: Topoisomerase IIα Inhibition by Benzothiazole Derivatives

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Human Topoisomerase IIα | 39 nM | researchgate.net |

| Benzothiazole derivative M9 | Human Topoisomerase IIα | 8.1 µM | researchgate.net |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including inflammation and cancer. Consequently, MMPs, particularly MMP-2 and MMP-9 (also known as gelatinases), are attractive targets for therapeutic intervention.

The anti-inflammatory efficacy of certain thiazole (B1198619) derivatives has been evaluated against MMP-2 and MMP-9. In a study of 2-amino-6-nitrobenzothiazole (B160904) derived hydrazones, some of the synthesized compounds showed significant inhibitory activity against both MMP-2 and MMP-9. researchgate.net This suggests a potential role for such derivatives in modulating inflammatory processes where these enzymes are overactive. While specific IC50 values for this compound derivatives were not detailed in the available literature, the findings for structurally related nitrobenzothiazoles indicate that this chemical class is a promising starting point for the development of MMP inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The benzothiazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) family. The FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. nih.govtandfonline.com

While specific studies on the this compound parent compound are not extensively detailed in the available literature, research on related benzothiazole derivatives provides significant insights into their potential as FGFR inhibitors. The electronic and steric properties of substituents on the benzothiazole ring, such as nitro and methoxy groups, are known to influence their biological activity. For instance, the introduction of electron-withdrawing groups like nitro moieties has been shown to improve the antiproliferative activity of some phenylacetamide benzothiazole derivatives. mdpi.comsemanticscholar.org Conversely, the presence of an electron-donating methoxy group has been observed to decrease activity in certain contexts. mdpi.comsemanticscholar.org

In the pursuit of novel FGFR inhibitors, fragment-based virtual screening has been employed to design series of compounds bearing the benzothiazole scaffold. nih.govtandfonline.comresearchgate.netresearchgate.net These studies led to the synthesis and in vitro evaluation of various benzothiazole derivatives against FGFR1. nih.govtandfonline.com For example, a novel series of 1H-1,2,4-triazole, benzothiazole, and indazole-based derivatives were designed and synthesized as potential FGFR1 inhibitors. nih.govtandfonline.com

Furthermore, molecular docking studies have been conducted to understand the binding interactions of benzothiazole derivatives within the ATP-binding pocket of FGFR. researchgate.net A study involving a ligand derived from 2-amino-6-methoxy benzothiazole, specifically 2-[2'-(6-methoxybenzothiazolyl)azo]-3,5-dimethyl benzoic acid (6-MBTAMB), investigated its interaction with the FGFR2 kinase domain through molecular docking. scispace.com This highlights the relevance of the 6-methoxybenzothiazole moiety in the design of FGFR-targeting agents. scispace.com The in vitro studies on human endometrial cancer cell lines (MFE-296) showed that these compounds were taken up by the cancer cells and demonstrated activity against them. researchgate.netscispace.com

The following table summarizes the in vitro inhibitory activities of selected benzothiazole and related derivatives against FGFR, as reported in various studies.

| Compound/Derivative Class | Target | Assay System | Key Findings | Reference(s) |

| Indazole, Benzothiazole, and 1H-1,2,4-triazole based derivatives | FGFR1 | In vitro kinase assay | Designed via fragment-based virtual screening to identify potent FGFR1 inhibitors. | nih.govtandfonline.com |

| 2-[2'-(6-methoxybenzothiazolyl)azo]-3,5-dimethyl benzoic acid (6-MBTAMB) and its metal complexes | FGFR2 | Molecular docking and in vitro studies on MFE-296 cancer cells | Docking studies suggested interaction with the FGFR2 kinase domain. The compounds were taken up by cancer cells and showed activity. | researchgate.netscispace.com |

| Phenylacetamide benzothiazole derivatives | Not specified | Antiproliferative assays | Introduction of electron-withdrawing groups (e.g., nitro) improved antiproliferative activity. | mdpi.comsemanticscholar.org |

Radiosensitizing Activity in Cancer Cells (In Vitro)

Radiosensitizers are chemical agents that enhance the efficacy of radiation therapy by making tumor cells more susceptible to radiation-induced damage. The mechanism of action often involves the promotion of free radical-induced damage at a molecular level, similar to the oxygen effect. researchgate.net The presence of a nitro group, an electron-affinic moiety, is a common feature in many radiosensitizing compounds.

Studies on imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives have demonstrated their potential as effective radiosensitizers. researchgate.net Research has indicated that the presence of a methoxy substitution on the benzothiazole ring, in combination with a sulfonamide group, enhances DNA fragmentation, suggesting a role in radiosensitization. researchgate.net

In one study, the radiosensitizing effects of 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole (3f) and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole (3g) were investigated. researchgate.net These compounds exhibited significant in vitro anticancer activity against the Hep G2 human liver cancer cell line. researchgate.net Their radiosensitizing activity was subsequently evaluated on hypoxic HepG2 cells. researchgate.net The cells were treated with the compounds at a concentration of 0.054 µM (half of their IC50) and irradiated with a dose of 4 Gy. researchgate.net The resulting DNA damage was assessed using the comet assay, which provided evidence of their radiosensitizing effect. researchgate.net

Another derivative, 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole (3c), also showed potency, and its radiosensitizing effect was confirmed in parental melanoma cell lines when combined with 2 Gy of gamma radiation. researchgate.net These findings underscore the potential of substituted benzothiazole derivatives to act as radiosensitizing agents in cancer therapy. researchgate.net

The table below details the findings from the in vitro radiosensitizing studies of these imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives.

| Compound | Cell Line | Radiation Dose | Concentration | Assay | Outcome | Reference(s) |

| 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole (3f) | Hep G2 (hypoxic) | 4 Gy | 0.054 µM | Comet Assay | Evidence of radiosensitizing effect through enhanced DNA fragmentation. | researchgate.net |

| 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole (3g) | Hep G2 (hypoxic) | 4 Gy | 0.054 µM | Comet Assay | Evidence of radiosensitizing effect through enhanced DNA fragmentation. | researchgate.net |

| 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole (3c) | Parental Melanoma Cell Lines | 2 Gy | Not specified | Not specified | Proven to be more potent when combined with γ-radiation. | researchgate.net |

Applications of 4 Nitro 6 Methoxy 1,3 Benzothiazole in Materials Science and Catalysis

Role as Versatile Synthetic Building Blocks for Complex Molecules

The benzothiazole (B30560) nucleus is a fundamental building block in the synthesis of complex organic molecules, particularly those with significant biological activity. jddtonline.inforsc.org The specific substitution pattern of 4-nitro-6-methoxy-1,3-benzothiazole makes it a valuable precursor for creating a variety of derivatives. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy (B1213986) group, an electron-donating group, influences the reactivity of the benzothiazole system, allowing for targeted chemical modifications.

Benzothiazoles are recognized as essential scaffolds in medicinal chemistry and drug discovery. jddtonline.infomdpi.com They are integral to the structure of numerous pharmaceutical agents. rsc.org The synthesis of more complex molecules often starts with a functionalized benzothiazole core. For instance, derivatives such as 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide have been synthesized, highlighting the utility of the nitro-methoxy benzothiazole framework as a starting material for more elaborate structures. a2bchem.com The general synthetic accessibility of benzothiazole derivatives, which can be formed through methods like the condensation of 2-aminothiophenols with various reagents or the cyclization of thioamides, further underscores their importance as versatile building blocks. mdpi.comorganic-chemistry.org

Coordination Chemistry with Transition Metal Ions

The coordination chemistry of benzothiazole derivatives is a rich and expanding field of study. The nitrogen atom in the thiazole (B1198619) ring and other potential donor atoms on substituted benzothiazoles make them excellent ligands for a wide range of transition metal ions. qu.edu.iqnih.govorientjchem.orgbiointerfaceresearch.comrroij.com

Ligand Design and Synthesis for Metal Complexation

The this compound scaffold is particularly well-suited for the design of sophisticated ligands. A common strategy involves the derivatization of the 2-amino form of the benzothiazole. For example, a Schiff base ligand, 2-((E)-(6-ethoxybenzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol, was synthesized through the condensation of 2-amino-6-ethoxybenzothiazole (B160241) with 4-nitrophenol. bohrium.com This bidentate ligand coordinates to metal ions through the imine nitrogen and the phenolic oxygen. bohrium.com

In a closely related study, the Schiff base 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol was synthesized from 2-amino-6-methoxybenzothiazole (B104352) and 2-hydroxy-5-nitrobenzaldehyde. rroij.com This ligand was then used to create a series of metal(II) complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). rroij.com The synthesis of such ligands is often a straightforward condensation reaction, demonstrating the accessibility of these molecules for creating a diverse array of metal complexes. bohrium.comuobaghdad.edu.iq

Table 1: Synthesis of Benzothiazole-Based Schiff Base Ligands

| Precursor 1 | Precursor 2 | Resulting Ligand | Reference |

|---|---|---|---|

| 2-Amino-6-methoxybenzothiazole | 2-Hydroxy-5-nitrobenzaldehyde | 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | rroij.com |

| 2-Amino-6-ethoxybenzothiazole | 4-Nitrophenol | 2-((E)-(6-ethoxybenzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol | bohrium.com |

Structural Analysis of Metal-Benzothiazole Complexes

The metal complexes formed with benzothiazole-derived ligands have been characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, and elemental analysis, to determine their structure and geometry. qu.edu.iqorientjchem.orgbiointerfaceresearch.comrroij.combohrium.comuobaghdad.edu.iq

For the complexes of 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol, the ligand coordinates to the metal ions through the imine nitrogen and the phenolic oxygen atoms. rroij.com Based on electronic spectra, a 4-coordinate tetrahedral geometry was proposed for the Mn(II) and Co(II) complexes, while a square planar geometry was suggested for the Ni(II), Cu(II), Pd(II), and Zn(II) complexes. rroij.com Similarly, for complexes of 2-((E)-(6-ethoxybenzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol with Cu(II), Co(II), Ni(II), Zn(II), and Cd(II), a square planar geometry was confirmed based on spectro-analytical data. bohrium.com In other cases, depending on the specific ligand and metal ion, octahedral geometries have also been observed. orientjchem.orgbohrium.com

Table 2: Proposed Geometries of Metal Complexes with Benzothiazole-Derived Ligands

| Ligand | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|

| 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Mn(II), Co(II) | Tetrahedral | rroij.com |

| 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Ni(II), Cu(II), Pd(II), Zn(II) | Square Planar | rroij.com |

| 2-((E)-(6-ethoxybenzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol | Cu(II), Co(II), Ni(II), Zn(II), Cd(II) | Square Planar | bohrium.com |

| HBTADH Ligand | Hg(II), Zn(II), Cd(II) | Tetrahedral | orientjchem.org |

| HBTADH Ligand | Other Transition Metals | Octahedral | orientjchem.org |

Enhancement of Biological Activities Through Metal Complexation

A significant aspect of the coordination chemistry of benzothiazoles is the enhancement of their biological properties upon complexation with metal ions. qu.edu.iqnih.gov The metal complexes of 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol exhibited good in-vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. rroij.com Notably, the Pd(II) and Zn(II) complexes showed broad-spectrum antibacterial activity. rroij.com This enhancement is a common theme, as other studies have also reported that metal complexes of benzothiazole-derived ligands are more potent than the free ligands. qu.edu.iqbohrium.com For instance, the Hg(II) complexes of a ligand derived from 2-mercaptobenzothiazole (B37678) showed high activity against both Staphylococcus aureus and Escherichia coli. qu.edu.iq

Catalytic Applications in Organic Transformations

The coordination chemistry of benzothiazole derivatives also extends to the field of catalysis. uky.edu While specific catalytic applications of this compound itself are not widely reported, the broader class of benzothiazole compounds and their metal complexes are known to be effective in various organic transformations. For example, a copper-catalyzed one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde provides an efficient route to 2-substituted 1,3-benzothiazoles. organic-chemistry.org This demonstrates the role of metal catalysis in the synthesis of the benzothiazole core itself. Furthermore, the development of catalysts for benzothiazole synthesis, such as ionic liquids stabilized on magnetic nanoparticles, highlights the ongoing innovation in this area. nanomaterchem.com The tunable electronic properties of substituted benzothiazoles suggest their potential as ligands in catalytic systems where electron-donating or -withdrawing effects can influence the activity and selectivity of a metal center.

Development of Novel Materials with Optical or Electronic Properties

Benzothiazole derivatives are increasingly being incorporated into advanced materials due to their unique optical and electronic properties. mdpi.com The extended π-system of the benzothiazole ring, combined with the influence of electron-donating and electron-withdrawing substituents, makes these compounds excellent candidates for nonlinear optical (NLO) materials. researchgate.netresearchgate.netacs.org

Research into an azo dye containing a 6-nitro-1,3-benzothiazole moiety revealed significant third-order nonlinear optical properties, making it a promising candidate for optoelectronic and photonic devices. researchgate.net The presence of the benzothiazole group was found to cause a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net Similarly, Schiff bases incorporating a nitrobenzothiazole moiety have been investigated as efficient NLO materials. researchgate.net

The strategic design of chromophores containing benzothiazole units has led to materials with enhanced two-photon absorption (TPA). acs.org By tuning the electron-withdrawing strength of substituents on the benzothiazole ring, researchers have been able to create triphenylamine-based dyes with large TPA cross-sections, making them suitable for applications such as two-photon fluorescence microscopy. acs.org The presence of both a nitro group and a methoxy group in this compound provides a push-pull system that is highly desirable for creating materials with significant NLO responses. Organic materials with large conjugated π-electronic systems are often used for second- and third-order nonlinear optics. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-6-methoxy-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the benzothiazole core. For example, nitration of 6-methoxy-1,3-benzothiazole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group. Evidence from analogous compounds shows that solvent choice (e.g., DMF or DMSO) and temperature significantly affect regioselectivity and yield. Optimization via reflux conditions (e.g., 60–65°C for 2.5 hours with DMF/POCl₃) can improve purity . Characterization via melting point analysis and IR spectroscopy (e.g., nitro group absorption at ~1,500–1,350 cm⁻¹) is critical for validation .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, revealing dihedral angles between aromatic rings (e.g., 6.41–34.02°) and non-covalent interactions (e.g., π–π stacking) . Spectroscopic techniques include:

- ¹H NMR : Aromatic protons appear in the δ 6.4–8.3 ppm range, with splitting patterns indicating substituent positions .

- IR : Key peaks for nitro (~1,333 cm⁻¹) and methoxy (~1,250 cm⁻¹) groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 482.90 for related derivatives) confirm molecular weight .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Waste must be segregated and treated by certified agencies due to potential environmental toxicity . Reactivity with strong oxidizers or acids requires fume hood use and inert atmospheres for sensitive reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or pharmacological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior. Molecular docking studies (e.g., with proteins like HIV-1 protease) evaluate binding affinities. For example, pyrazole-benzothiazole hybrids show π–π interactions and hydrogen bonding in crystal structures, which correlate with antiviral activity . Molecular dynamics (MD) simulations further validate stability in biological environments .

Q. How should researchers address contradictions in spectral data during compound validation?

- Methodological Answer : Cross-validate using complementary techniques. For instance, discrepancies in ¹H NMR integration may arise from paramagnetic impurities; repeating the experiment in deuterated DMSO or CDCl₃ can resolve this. IR and mass spectrometry data should align with calculated functional group fingerprints (e.g., nitro vs. azo group absorptions). Crystal structure data (e.g., bond lengths ±0.006 Å) provide a definitive reference .

Q. What strategies optimize the synthesis of benzothiazole derivatives for high-throughput biological screening?

- Methodological Answer : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) enables rapid diversification. For example, reacting this compound with propargyl ethers in DMF/water at room temperature yields triazole-linked hybrids in >70% yield. TLC monitoring (hexane/EtOAc eluent) ensures reaction completion . Automated column chromatography (gradient elution) improves purification efficiency .

Q. What are the mechanistic insights into the biological activity of this compound derivatives?

- Methodological Answer : Nitro groups enhance electron-deficient character, facilitating intercalation with DNA or enzyme inhibition. For example, benzothiazole-thiazole hybrids exhibit anticancer activity by topoisomerase II inhibition, validated via in vitro assays (IC₅₀ = 1.2–8.7 µM). Structure-activity relationship (SAR) studies show methoxy groups improve bioavailability by reducing metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.